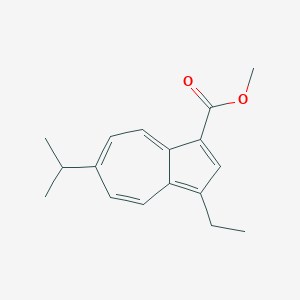![molecular formula C18H24N4O3 B056014 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol CAS No. 120404-27-5](/img/structure/B56014.png)
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol, also known as BHAP, is a compound that has been extensively studied for its potential applications in scientific research. BHAP is a diazo dye that is commonly used as a pH indicator due to its ability to change color depending on the pH of the solution. However, recent research has shown that BHAP has a wide range of other potential applications, particularly in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is based on its ability to change color in response to changes in pH. When 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is in its protonated form, it appears yellow. As the pH of the solution increases, 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol becomes deprotonated and changes color to red. This change in color can be easily detected using fluorescence microscopy, allowing researchers to monitor pH changes in real-time.
Biochemical and Physiological Effects
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has been shown to have a wide range of biochemical and physiological effects. In addition to its use as a pH indicator, 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has been shown to have antioxidant properties and can protect cells from oxidative stress. 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is its high sensitivity to changes in pH, making it an ideal tool for studying pH regulation in cells. 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one limitation of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is its potential toxicity, which can limit its use in certain experimental systems.
Future Directions
There are a number of potential future directions for the use of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol in scientific research. One potential application is in the development of new pH-sensitive probes for use in living cells. 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol could also be used as a tool for studying the role of pH regulation in disease processes, such as cancer and inflammation. Additionally, 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol could be modified to improve its sensitivity and specificity, making it an even more powerful tool for studying pH changes in living cells.
Synthesis Methods
The synthesis of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol involves the reaction of 4-nitroaniline with 2-hydroxyethylamine to form 4-nitroaniline-bis(2-hydroxyethyl)amine. This compound is then diazotized with sodium nitrite and reacted with 4-aminoazobenzene to form 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol. The synthesis of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is relatively simple and can be carried out using standard laboratory techniques.
Scientific Research Applications
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol is as a fluorescent probe for the detection of pH changes in living cells. 2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol has been shown to be highly sensitive to changes in pH, making it an ideal tool for studying pH regulation in cells.
properties
CAS RN |
120404-27-5 |
|---|---|
Product Name |
2-[4-[[4-[Bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol |
Molecular Formula |
C18H24N4O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]anilino]ethanol |
InChI |
InChI=1S/C18H24N4O3/c23-12-9-19-15-1-3-16(4-2-15)20-21-17-5-7-18(8-6-17)22(10-13-24)11-14-25/h1-8,19,23-25H,9-14H2 |
InChI Key |
KVNGDDJGBRCFHD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)N(CCO)CCO |
Canonical SMILES |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)N(CCO)CCO |
synonyms |
4NBETAHYDROXYETHYLAMINO4NNDIBETAHYDROXYETHYLAMINOAZOBENZENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dimethylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B55935.png)
![2,8,14,20-Tetrapentylcalixresorc[4]arene](/img/structure/B55937.png)
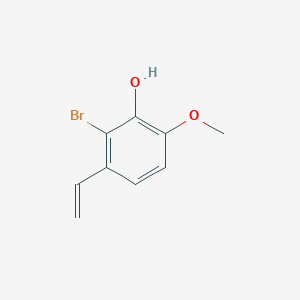
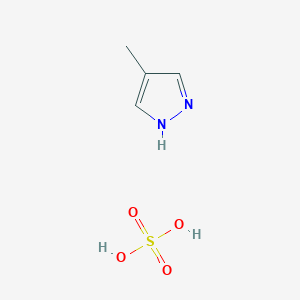
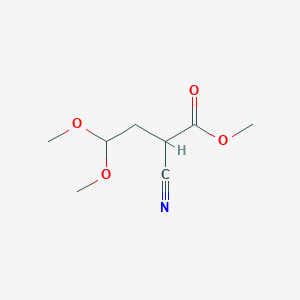
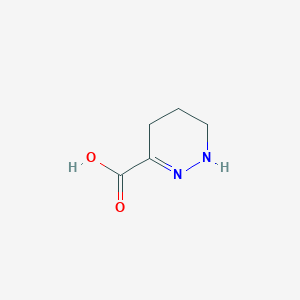
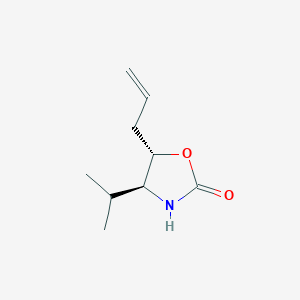
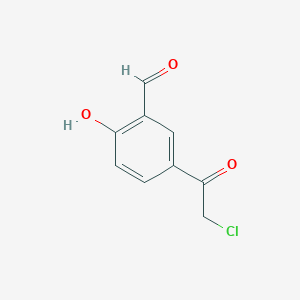
![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)
![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)

